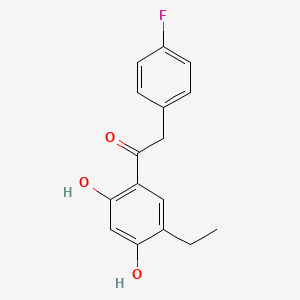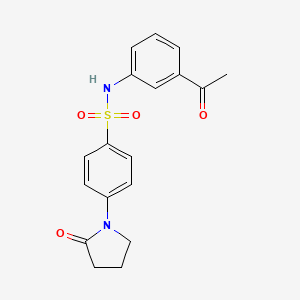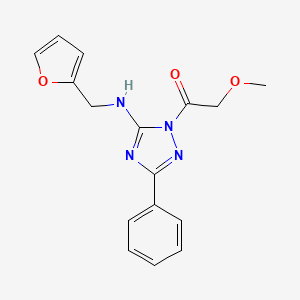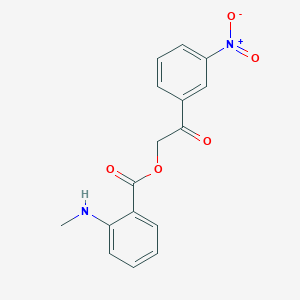
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, also known as EFEO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research and medicine. EFEO belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone can inhibit the growth of cancer cells and induce apoptosis. 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has also been shown to have antioxidant properties, as it can scavenge free radicals and reduce oxidative stress. In animal studies, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has been shown to reduce inflammation and improve vascular function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has several advantages for lab experiments, including its ease of synthesis, low cost, and diverse biological activities. However, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dosing and appropriate safety measures should be taken when working with 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. One potential direction is to study the structure-activity relationship of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone and its analogs to identify more potent and selective compounds for specific biological activities. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone in vivo to better understand its therapeutic potential and safety profile. Additionally, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone could be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Overall, the research on 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has promising potential for the development of novel therapeutic agents for various diseases.
Synthesemethoden
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone can be synthesized through a simple and efficient method using Claisen-Schmidt condensation. This method involves the reaction of 5-ethyl-2,4-dihydroxybenzaldehyde and 4-fluorobenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has been studied for its potential applications in various fields of research. In pharmacology, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis. 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has also been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-2-11-8-13(16(20)9-14(11)18)15(19)7-10-3-5-12(17)6-4-10/h3-6,8-9,18,20H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNPREOAQGSYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)



![7-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726582.png)



![N'-[(2-biphenylylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5726611.png)
![6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5726614.png)

![1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)